molecular formula C21H27N3O2 B2759562 1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone CAS No. 444151-86-4

1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone

Cat. No.: B2759562
CAS No.: 444151-86-4
M. Wt: 353.466
InChI Key: VUXBWXANWMUYOU-UHFFFAOYSA-N
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Description

1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone is a complex organic compound with a unique structure that includes a pyrrole ring, a piperazine moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrrole intermediate.

    Attachment of the Benzyl Group: The benzyl group is typically introduced through a benzylation reaction, where a benzyl halide reacts with the piperazine nitrogen.

    Final Coupling: The final step involves coupling the pyrrole-piperazine intermediate with a suitable acylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for benzylation, acyl chlorides for acylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone can be compared with other similar compounds, such as:

    1-{5-[(4-methylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone: Similar structure but with a methyl group instead of a benzyl group.

    1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16(2)12-20(25)18-13-19(22-14-18)21(26)24-10-8-23(9-11-24)15-17-6-4-3-5-7-17/h3-7,13-14,16,22H,8-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXBWXANWMUYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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